Product packaging for 5-Methoxyfuran-2(5H)-one(Cat. No.:CAS No. 10449-66-8)

5-Methoxyfuran-2(5H)-one

Cat. No.: B082662
CAS No.: 10449-66-8
M. Wt: 114.1 g/mol
InChI Key: LRHFWTSUYLXTPU-UHFFFAOYSA-N
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Description

5-Methoxyfuran-2(5H)-one is a valuable butenolide derivative that serves as a versatile chiral synthon and building block in organic synthesis and polymer science. Its high reactivity stems from the furanone ring, which can be selectively modified for various applications. In synthetic chemistry, this compound is a key precursor for the diastereoselective synthesis of complex molecules, including spiro-cyclopropane derivatives containing multiple stereogenic centers . It readily participates in tandem Michael addition-elimination reactions with nucleophiles like amines, facilitating the construction of biologically relevant structures such as 4-amino-2(5H)-furanones, which are attractive moieties in pharmaceutical and agrochemical research . Furthermore, its structure allows for organocatalytic activation, enabling its use as a 2π-component in higher-order cycloaddition reactions to form polycyclic products with γ-butyrolactone motifs . Beyond synthetic applications, this compound is a promising monomer obtained from renewable carbohydrate feedstocks. It can be copolymerized with vinyl ethers or esters to produce binder polymers for coating compositions, contributing to the development of sustainable materials .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O3 B082662 5-Methoxyfuran-2(5H)-one CAS No. 10449-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2H-furan-5-one
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InChI

InChI=1S/C5H6O3/c1-7-5-3-2-4(6)8-5/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHFWTSUYLXTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908998
Record name 5-Methoxyfuran-2(5H)-one
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10449-66-8
Record name 5-Methoxy-2(5H)-furanone
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Record name 5-Methoxyfuran-2(5H)-one
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Record name 5-Methoxyfuran-2(5H)-one
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Record name 5-methoxyfuran-2(5H)-one
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Synthetic Methodologies for 5 Methoxyfuran 2 5h One and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the 5-methoxyfuran-2(5H)-one core in a limited number of steps, often through reactions that form the heterocyclic ring and introduce the methoxy (B1213986) group concurrently or in a sequential one-pot manner.

Photooxidation-Initiated Pathways

Photooxidation of furan (B31954) derivatives serves as a key method for generating precursors to this compound. The process typically involves the reaction of a furan compound with singlet oxygen, which is generated photochemically in the presence of a sensitizer (B1316253) such as Rose Bengal or methylene (B1212753) blue. wikipedia.orgresearchgate.net This reaction leads to the formation of a 5-hydroxy-2(5H)-furanone intermediate. wikipedia.orgunipi.it Subsequent acetalization of this intermediate with methanol (B129727) provides the desired this compound. unipi.it

For instance, the Rose Bengal sensitized photo-oxidation of furfural (B47365) in methanol leads to the quantitative yield of 5-hydroxy-2(5H)-furanone, which can then be converted to 5-methoxy-2(5H)-furanone. unipi.it This two-step process, starting from readily available furfural, represents an efficient pathway to the target molecule.

Organometallic Reagent-Mediated Syntheses (e.g., Ti-mediated aldol (B89426) addition)

Titanium-mediated aldol additions have emerged as a powerful tool for the one-pot synthesis of substituted 2(5H)-furanones. rsc.orgmdpi.com This methodology involves the condensation of ketones with α,α-dimethoxyketones mediated by reagents like titanium tetrachloride (TiCl₄) and tributylamine (B1682462) (Bu₃N). rsc.orgresearchgate.net The reaction proceeds through a sequential aldol addition and furanone formation. researchgate.net

This approach is particularly useful for creating trialkylsubstituted 2(5H)-furanone derivatives. rsc.orgresearchgate.net While the direct synthesis of this compound using this method is not explicitly detailed, the strategy allows for the incorporation of various substituents on the furanone ring, making it a versatile method for producing a range of derivatives. mdpi.comresearchgate.net The process involves an initial Ti-chelated cross aldol adduct which then undergoes ring formation and elimination of methanol to form a dihydrofuran intermediate, which subsequently converts to the 2(5H)-furanone. mdpi.com

Precursor-Based Synthetic Routes

These routes rely on the chemical modification of readily available starting materials that already contain the furan or a related core structure.

Furfural-Derived Methodologies

Furfural, a bio-based chemical, is a common and economically viable starting material for the synthesis of this compound. unipi.itresearchgate.net The primary strategy involves the oxidation of furfural to 5-hydroxy-2(5H)-furanone. wikipedia.orgresearchgate.netrsc.orgrsc.org Various oxidation methods have been developed, including photooxidation with singlet oxygen and electrochemical oxidation. wikipedia.orgrsc.org

One notable method involves the oxidation of furfural using hydrogen peroxide in the presence of a titanium silicalite-1 (TS-1) catalyst, which can achieve a high yield of 5-hydroxy-2(5H)-furanone at room temperature. researchgate.net Following the synthesis of the 5-hydroxyfuran-2(5H)-one intermediate, a subsequent methylation step, typically an acid-catalyzed reaction with methanol, yields this compound. unipi.it

Starting MaterialReagentsIntermediateProductYieldReference
FurfuralRose Bengal, O₂, hv, MeOH5-Hydroxy-2(5H)-oneThis compoundHigh unipi.it
FurfuralTS-1, H₂O₂5-Hydroxy-2(5H)-oneNot specified92% (intermediate) researchgate.net
FurfuralCuS electrocatalyst, H₂O5-Hydroxy-2(5H)-oneNot specified83.6% selectivity rsc.org

5-Hydroxyfuran-2(5H)-one as a Platform

5-Hydroxyfuran-2(5H)-one is a versatile intermediate in the synthesis of this compound and its derivatives. researchgate.netbohrium.com As established, it can be efficiently synthesized from furfural. wikipedia.orgresearchgate.net The hydroxyl group at the 5-position can be readily converted to a methoxy group through acetalization with methanol. unipi.it

This platform approach allows for the synthesis of a variety of 5-alkoxy-2(5H)-furanones by using different alcohols in the acetalization step. rug.nl The reactivity of the double bond in the furanone ring also permits further functionalization to create a diverse range of derivatives.

Asymmetric Synthesis of this compound Derivatives

The development of asymmetric syntheses for this compound derivatives is crucial for accessing enantiomerically pure compounds, which are often required for biological applications.

A key strategy for achieving asymmetry is through the kinetic resolution of racemic 5-methoxy-2(5H)-furanone. rug.nl This has been demonstrated through a cinchonidine-catalyzed thiophenol addition, which resulted in an enantiomeric excess of 13%. rug.nl While this particular example shows a modest enantiomeric excess, it highlights the potential for developing more selective catalytic systems for the asymmetric synthesis of this compound derivatives. The use of chiral auxiliaries, such as (S)-2-methoxymethylpyrrolidine (SMP), has also been employed in the asymmetric synthesis of related 5-hydroxyalkyl-5-methyl-5H-furan-2-ones, suggesting a potential avenue for the asymmetric synthesis of this compound derivatives. researchgate.net

MethodCatalyst/AuxiliarySubstrateProductEnantiomeric ExcessReference
Kinetic ResolutionCinchonidine5-Methoxy-2(5H)-oneThiophenol adduct13% rug.nl

Enantioselective Catalytic Methods

Enantioselective catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Organocatalysis, in particular, has emerged as a powerful tool for these transformations.

Organocatalytic Approaches (e.g., Bifunctional Catalysis in Aldol and Mannich Reactions)

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or Lewis base functionality within a single molecule, are highly effective in controlling the stereochemical outcome of reactions by activating both the nucleophile and the electrophile in a highly organized transition state.

The asymmetric vinylogous aldol reaction is a key method for synthesizing chiral γ-butenolides. Research has shown that a tryptophan-derived bifunctional catalyst, which incorporates a tertiary amine and a thiourea (B124793) moiety, can effectively catalyze the reaction between furanones and α-keto esters. acs.org This catalyst delivers the desired aldol addition products, which bear a quaternary stereocenter, in good to high yields and with high levels of stereoselectivity. acs.org The thiourea group acts as a hydrogen-bond donor to activate the α-keto ester, while the tertiary amine activates the furanone by deprotonation to form a dienolate. This dual activation strategy is crucial for achieving high enantioselectivity. The reaction has been successfully applied to a range of substrates, demonstrating its versatility in generating valuable chiral building blocks. acs.org

Table 1: Performance of Tryptophan-Derived Bifunctional Catalyst in Asymmetric Vinylogous Aldol Reaction of Furanones.
Furanone Substituentα-Keto Ester (R group)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
DibromoPhenyl9197:396.5:3.5
DichloroEthyl8595:597.5:2.5
DichloroBenzyl9398:297:3
UnsubstitutedMethyl7590:1092:8

Similarly, organocatalytic vinylogous Mannich reactions of silyloxyfurans provide access to 5-substituted aminoalkyl γ-butenolides. nih.govnih.gov While early examples used chiral metal complexes, the principles of bifunctional organocatalysis have also been applied to achieve enantioselectivity in these transformations, expanding the toolkit for creating stereochemically complex furanone derivatives.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy relies on the steric and electronic properties of the auxiliary to direct the approach of a reagent to one of the diastereotopic faces of the substrate.

A clear example of this approach is the synthesis of chiral 5-alkoxy-2(5H)-furanones using naturally occurring chiral alcohols like l-menthol (B7771125) and l-borneol as auxiliaries. mdpi.com In this method, commercially available mucochloric or mucobromic acid is reacted with the chiral alcohol in an acid-catalyzed reaction. This process generates 5-alkoxy-3,4-dihalo-2(5H)-furanones as a mixture of two diastereomers, which differ in the configuration at the C-5 atom of the furanone ring. mdpi.com

The distinct physical properties of the resulting diastereomers, such as solubility, allow for their separation by conventional methods like fractional crystallization. mdpi.com For instance, recrystallization from hexane (B92381) can isolate the pure, less soluble (5S)-stereoisomer. mdpi.com Once separated, the chiral auxiliary can be cleaved and recovered, and the optically pure furanone derivative can be further modified. This methodology demonstrates how the stereochemical information from a readily available chiral pool material can be effectively transferred to the furanone core to create diastereomerically pure compounds.

Table 2: Diastereoselective Synthesis of 5-Alkoxy-furanones using Chiral Auxiliaries.
Starting MaterialChiral AuxiliaryProductSeparation MethodIsolated Stereoisomer Configuration
Mucochloric Acidl-Menthol5-Menthyloxy-3,4-dichloro-2(5H)-furanoneRecrystallization (Hexane)5S
Mucobromic Acidl-Menthol5-Menthyloxy-3,4-dibromo-2(5H)-furanoneRecrystallization (Hexane)5S
Mucochloric Acidl-Borneol5-Bornyloxy-3,4-dichloro-2(5H)-furanoneRecrystallization (Hexane)5S
Mucobromic Acidl-Borneol5-Bornyloxy-3,4-dibromo-2(5H)-furanoneRecrystallization (Hexane)5S

Kinetic Resolution Techniques

Kinetic resolution is a powerful method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer in high enantiomeric excess.

A highly efficient kinetic resolution of racemic 5-alkoxyfuran-2(5H)-ones has been achieved through an organocatalyzed [3+2] cycloaddition reaction. This process pairs the racemic furanone with an azomethine ylide in the presence of a chiral organocatalyst. The success of this reaction hinges on intramolecular hydrogen bond activation, which allows for the stereocontrolled formation of highly functionalized bicyclic adducts.

This transformation is distinguished by its exceptionally high selectivity, achieving selectivity factors (s) well above 200. The selectivity factor is a ratio of the reaction rates of the two enantiomers (k_fast / k_slow) and indicates the efficiency of the resolution. A high s-factor means that one enantiomer reacts much more rapidly than the other, enabling the isolation of the unreacted enantiomer with high optical purity. This method has been successfully applied to resolve racemic this compound and 5-ethoxyfuran-2(5H)-one, providing the resolved (R)-enantiomers in excellent enantiomeric excess. The enantioenriched furanone obtained through this kinetic resolution is configurationally stable and can be isolated without racemization.

Table 3: Kinetic Resolution of Racemic 5-Alkoxyfuran-2(5H)-ones via [3+2] Cycloaddition.
SubstrateRecovered FuranoneConversion (%)Enantiomeric Excess (ee %) of Recovered FuranoneSelectivity Factor (s)
(±)-5-Methoxyfuran-2(5H)-one(-)-5-Methoxyfuran-2(5H)-one5199>200
(±)-5-Ethoxyfuran-2(5H)-one(-)-5-Ethoxyfuran-2(5H)-one5299>200

Advanced Spectroscopic and Computational Analysis of 5 Methoxyfuran 2 5h One

Elucidating Molecular Structures Through Advanced Spectroscopic Techniques

Spectroscopic analysis is fundamental to the characterization of 5-Methoxyfuran-2(5H)-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and UV-Visible (UV-Vis) spectroscopy, and X-ray diffraction each provide unique and complementary information about the molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing information about the chemical environment of each proton (¹H) and carbon (¹³C) atom. Although specific experimental spectra for this compound are not widely published, expected chemical shifts can be reliably predicted based on its structural features and data from closely related analogs.

The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons and the three protons on the furanone ring. The methoxy (-OCH₃) protons would appear as a sharp singlet. The proton at the C5 position (H5), being attached to a carbon bearing two oxygen atoms (an acetal), would be significantly deshielded. The two vinyl protons (H3 and H4) would appear as doublets due to coupling with each other.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C2) of the lactone is expected at the most downfield position. The olefinic carbons (C3 and C4) and the acetal (B89532) carbon (C5) would appear in the intermediate region, while the methoxy carbon would be the most upfield.

Analysis of a structurally similar compound, 4-((4-(tert-Butyl)phenyl)sulfonyl)-3-chloro-5-methoxyfuran-2(5H)-one, shows a methoxy proton signal at approximately 3.60 ppm and the C5 proton signal at 6.04 ppm nih.gov. These values provide a strong basis for estimating the chemical shifts in the unsubstituted this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
ProtonExpected Chemical Shift (δ, ppm)MultiplicityCarbonExpected Chemical Shift (δ, ppm)
H3~6.1-6.3Doublet (d)C2 (C=O)~170-175
H4~7.4-7.6Doublet (d)C4~150-155
H5~5.9-6.1Singlet (s) or fine doubletC3~122-125
-OCH₃~3.5-3.7Singlet (s)C5~101-105
-OCH₃~57-59

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure from fragmentation patterns. For this compound (C₅H₆O₃), the exact molecular weight is 114.100 Da. High-resolution mass spectrometry (HRMS) would detect the molecular ion ([M]⁺) peak corresponding to its monoisotopic mass of 114.03169 Da.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of α,β-unsaturated lactones and ethers. Key fragmentation processes would likely include:

Loss of the methoxy radical (•OCH₃): Cleavage of the C5-O bond would result in a fragment ion [M - 31]⁺ at m/z 83.

Loss of formaldehyde (B43269) (CH₂O): A retro-Diels-Alder type reaction or rearrangement could lead to the expulsion of formaldehyde from the methoxy group and C5, resulting in an ion [M - 30]⁺.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the lactone carbonyl is a common fragmentation pathway for cyclic esters, leading to an [M - 28]⁺ fragment.

Cleavage of the furanone ring: The ring can undergo further fragmentation, leading to smaller characteristic ions.

Table 2: Expected Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Ion/FragmentProposed Fragmentation Pathway
114[C₅H₆O₃]⁺•Molecular Ion ([M]⁺•)
83[M - •OCH₃]⁺Loss of methoxy radical
86[M - CO]⁺•Loss of carbon monoxide
55[C₃H₃O]⁺Further fragmentation (e.g., loss of •OCH₃ and CO)

Infrared (IR) and UV-Visible spectroscopy provide information about the functional groups present in a molecule and its electronic conjugation system, respectively. These techniques are valuable in monitoring reactions and studying reaction mechanisms involving this compound.

The IR spectrum is dominated by absorptions from the α,β-unsaturated γ-lactone moiety. A very strong absorption band is expected for the carbonyl (C=O) stretching vibration. For five-membered lactones (γ-lactones), this band typically appears at a higher frequency compared to acyclic esters or six-membered lactones, generally in the range of 1750–1780 cm⁻¹. Conjugation with the C=C double bond slightly lowers this frequency. Other characteristic bands include the C=C stretching vibration and the C–O stretching vibrations of the ester and ether linkages.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=O (Lactone)Stretching1750 - 1780Strong
C=C (Olefinic)Stretching1640 - 1670Medium
C–O–C (Ester)Asymmetric Stretching1150 - 1250Strong
=C–O (Ether)Stretching1050 - 1150Strong
=C–HStretching3010 - 3100Medium

UV-Visible spectroscopy probes the electronic transitions within the molecule. The α,β-unsaturated carbonyl system in this compound gives rise to two characteristic electronic transitions. A weak absorption at a longer wavelength (λ_max ≈ 260-290 nm) is expected for the n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to the π* antibonding orbital. A much stronger absorption at a shorter wavelength (λ_max ≈ 200-220 nm) corresponds to the π→π* transition of the conjugated system.

X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and conformational details. To date, a crystal structure for this compound itself has not been reported in the crystallographic databases.

However, analysis of related structures, such as (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, reveals key structural features of the furanone ring system wikipedia.org. These studies show that the five-membered furanone ring is essentially planar wikipedia.org. This planarity maximizes the orbital overlap in the conjugated π-system of the α,β-unsaturated lactone. It is expected that this compound would also adopt a nearly planar ring conformation in the solid state.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods complement experimental data by providing insight into the electronic structure, reactivity, and spectroscopic properties of molecules. Ab initio and Density Functional Theory (DFT) calculations are particularly valuable for understanding molecules like this compound.

Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to model molecular properties "from first principles" without reliance on empirical parameters. These methods can accurately predict molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts.

For this compound, DFT calculations, often using functionals like B3LYP, can be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation, predicting bond lengths and angles that can be compared with experimental data if available.

Predict Spectroscopic Data: Calculate vibrational frequencies to help assign experimental IR spectra. The Gauge-Invariant Atomic Orbital (GIAO) method can be used to compute ¹H and ¹³C NMR chemical shifts, which is particularly useful for assigning complex spectra or when experimental data is unavailable.

Analyze Electronic Structure and Reactivity: The energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. The distribution of these orbitals can identify the most probable sites for nucleophilic and electrophilic attack, thus predicting the molecule's reactivity in various chemical reactions.

These computational approaches are powerful tools for corroborating experimental findings and for predicting the chemical behavior of this compound in the absence of extensive experimental data.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms involving this compound. Through the application of quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby offering a detailed microscopic view of reaction pathways.

One area of significant interest is the modeling of cycloaddition reactions where the furanone ring can act as a dienophile or participate in other concerted or stepwise processes. For instance, studies on the closely related 2-methoxyfuran (B1219529) have utilized DFT calculations to investigate its reaction with nitroalkenes. These computational models have revealed that the reaction proceeds through zwitterionic intermediates rather than a concerted Diels-Alder pathway nih.gov. The formation of these intermediates is governed by the specific nucleophilic and electrophilic interactions between the reactants nih.gov. By analogy, similar computational approaches can be applied to this compound to predict its reactivity with various electrophiles and nucleophiles, identifying the most probable reaction pathways and the structures of key intermediates and transition states.

Furthermore, computational models are employed to understand isomerization and decomposition pathways. For furan (B31954) derivatives, thermal decomposition (pyrolysis) mechanisms have been modeled to identify H-atom-forming reaction pathways, which are crucial in combustion chemistry. These models analyze bond dissociation energies and reaction barriers to determine the primary decomposition steps, which often involve ring-opening reactions.

Kinetic studies of the formation of substituted furan-2(5H)-ones have also been supported by computational modeling. For example, in the one-pot formation of 3,4,5-substituted furan-2(5H)-ones, a three-step mechanism was proposed based on experimental kinetic data, which could be further validated and refined through the computational modeling of each elementary step and its corresponding transition state rsc.org. Such computational analyses provide insights into the electronic effects of substituents on the reaction rates and mechanism rsc.org.

The table below illustrates the type of data obtained from computational modeling of a reaction pathway, using a hypothetical reaction of this compound.

Table 1: Calculated Thermodynamic Data for a Hypothetical Reaction Pathway

Species ΔH (kcal/mol) ΔG (kcal/mol) Activation Energy (Ea) (kcal/mol)
Reactants 0 0 -
Transition State 1 +15.2 +14.8 15.2
Intermediate -5.7 -5.1 -
Transition State 2 +10.3 +9.9 16.0
Products -12.4 -11.8 -

Note: Data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Calculations)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which aids in structure elucidation and the interpretation of experimental data. For this compound, techniques like the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, are employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy.

The GIAO-DFT approach involves calculating the magnetic shielding tensors for each nucleus in the molecule. These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen level of theory (functional) and basis set rsc.orgsemanticscholar.org. Studies on a wide range of organic molecules have demonstrated that GIAO calculations can effectively distinguish between isomers, tautomers, and different protonation states by comparing the predicted chemical shifts with experimental spectra rsc.orgnih.gov.

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the structure. These predictions are valuable for assigning peaks in experimentally obtained spectra and for confirming the regiochemistry of reaction products. The correlation between experimental and DFT-predicted chemical shifts is often linear, allowing for the correction of systematic errors and improving the reliability of the predictions nih.gov.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a standard DFT/GIAO approach.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C2 (C=O) - 172.5
C3 (=CH) 6.20 123.0
C4 (=CH) 7.55 155.8
C5 (-CH) 5.90 101.4
OCH₃ 3.50 57.1

Note: These values are generated from computational predictions and may differ from experimental values.

Atmospheric Degradation Modeling

Modeling the atmospheric degradation of this compound is essential for assessing its environmental fate and potential impact on air quality. The primary degradation pathways for volatile organic compounds (VOCs) in the troposphere involve reactions with photochemically generated oxidants, principally the hydroxyl radical (•OH) during the daytime and, to a lesser extent, the nitrate (B79036) radical (NO₃) at night and ozone (O₃).

The atmospheric lifetime of this compound is largely determined by the rate of its reaction with the •OH radical. The rate constant for this reaction can be estimated using structure-activity relationship (SAR) models or calculated using computational chemistry methods. For the parent compound, 2(5H)-furanone, the estimated atmospheric half-life for its reaction with •OH radicals is approximately 29 hours nih.gov. Due to the presence of a double bond and an ether group, this compound is also expected to be reactive.

The degradation mechanism initiated by •OH can proceed via two main channels:

•OH addition: The hydroxyl radical can add to the C=C double bond, forming a hydroxy-substituted radical intermediate. This is often the dominant pathway for unsaturated compounds whiterose.ac.uknih.gov. This intermediate then reacts further with O₂ and NOx in the atmosphere, leading to the formation of various oxygenated products, including ring-opened dicarbonyls or products where the ring is retained, such as hydroxylated or nitrated furanones semanticscholar.orgnih.govsemanticscholar.org.

H-atom abstraction: The •OH radical can abstract a hydrogen atom from the methoxy group or the C-H bond at the 5-position. The resulting alkyl radical rapidly reacts with O₂ to form a peroxy radical (RO₂), which then participates in atmospheric cycles involving NOx, leading to the formation of aldehydes, nitrates, and other secondary pollutants.

Atmospheric degradation models, such as the Master Chemical Mechanism (MCM), use kinetic and mechanistic data to simulate the complex chemistry of VOCs in the troposphere copernicus.org. For this compound, such models would predict the formation of various first- and subsequent-generation products, contributing to the formation of secondary organic aerosol (SOA) and ozone.

Table 3: Potential Products from the •OH-Initiated Atmospheric Degradation of this compound

Degradation Pathway Potential Product(s)
•OH addition to C3 Hydroxylated furanone derivatives, Ring-opened dicarbonyls
•OH addition to C4 Hydroxylated furanone derivatives, Ring-opened dicarbonyls
H-abstraction from OCH₃ Formaldehyde, 5-oxo-2,5-dihydrofuran-2-carbaldehyde
H-abstraction from C5 Ring-opened products

Note: The product distribution depends on atmospheric conditions (e.g., NOx levels).

Synthetic Applications and Building Block Utility of 5 Methoxyfuran 2 5h One

Precursor for Complex Heterocyclic Systems

5-Methoxyfuran-2(5H)-one serves as a versatile synthon in heterocyclic chemistry, enabling the construction of a variety of more complex ring systems. Its inherent reactivity, stemming from the electrophilic double bond and the latent aldehyde functionality at the C5 position, allows for diverse transformations through reactions with various nucleophiles.

Pyrrole, Pyrazole, and Pyrazolopyridazine Synthesis

The furanone ring of this compound and its derivatives can be opened and reclosed to form various nitrogen-containing heterocycles. This transformation is a key strategy for synthesizing substituted pyrroles, pyrazoles, and related fused systems.

One common approach involves the reaction of furanone derivatives with amine nucleophiles. For instance, treating 3,4-dichloro-5-methoxy-2(5H)-furanone with ammonia can lead to the formation of 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one, demonstrating a ring transformation from a furanone to a pyrrolone core. nih.govmdpi.com While this specific example uses a halogenated analog, the underlying principle of ring transformation is applicable. The Paal-Knorr synthesis, a classic method for pyrrole formation, utilizes precursors like 2,5-dimethoxytetrahydrofuran, which is structurally related to the saturated form of this compound, reacting it with primary amines or ammonia. organic-chemistry.orgnih.gov

The synthesis of pyrazole derivatives can also be achieved from furanone precursors. Although direct synthesis from this compound is not extensively documented in the provided results, related structures are used. For example, the reaction of 3,4-dihalo-2(5H)-furanones with hydrazine derivatives in acidic solutions can yield 4,5-dihalogeno-3(2H)-pyridazinones, which are six-membered heterocyclic systems. nih.govmdpi.com This highlights the utility of the furanone scaffold in constructing various heterocyclic cores through reactions with bifunctional nucleophiles like hydrazine.

The table below summarizes representative transformations of furanone derivatives into heterocyclic systems.

Starting Material PrecursorReagentProduct HeterocycleYield (%)
3,4-dichloro-5-methoxy-2-(5H)-furanoneAmmonia3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-oneNot specified
Mucochloric Acid (MCA)Hydrazine4,5-dichloro-3(2H)-pyridazinone35–90%

Other Furanone-Derived Heterocycles

The utility of this compound and its analogs extends to the synthesis of a broader range of heterocyclic structures. The reactivity of the "pseudo acid chloride" nature of halogenated furanones makes them excellent synthons for fused heterocyclic systems. semanticscholar.org

For example, 3,4,5-trichloro-2(5H)-furanone reacts with bifunctional o-nucleophiles in a single step to create novel five-six-six tricyclic 2(5H)-furanone heterocycles. semanticscholar.org This method has been used to synthesize compounds like 3-chlorobenzo[b]furo[3,2-e] clockss.orgamanote.comdioxin-2(9aH)-one and its analogs by reacting the trichlorofuranone with catechol, o-aminophenol, or o-aminothiophenol. semanticscholar.org These reactions demonstrate how the furanone core can be annulated to form complex, multi-ring systems.

Scaffold for Chiral Amino Alcohols and Amino Diols

This compound is a valuable building block for the stereoselective synthesis of chiral amino alcohols and amino diols, which are crucial components in many biologically active compounds and are used as chiral ligands or auxiliaries in asymmetric synthesis. clockss.org

The synthesis strategy involves a Michael-type 1,4-addition of primary or secondary amines to the electrophilic double bond of this compound. clockss.orgamanote.com This reaction proceeds with high regioselectivity, affording 4-amino-substituted 5-methoxybutyrolactones. clockss.org The reaction is sensitive to solvent polarity; polar solvents like N,N-dimethylformamide (DMF) have been shown to drastically increase the reaction rate compared to less polar solvents like methylene (B1212753) chloride. clockss.org

These 4-amino lactone intermediates are multifunctional synthons. The lactone carbonyl and the methoxy (B1213986) group can be selectively reduced to provide access to different types of amino diols and functionalized amino alcohols. clockss.org For example, reduction of the 4-amino lactones with a reducing agent such as lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) quantitatively yields the corresponding amino diols. clockss.org

The table below details the results of the 1,4-addition of various amines to this compound.

AmineSolventReaction TimeYield of 4-Amino Lactone (%)
PyrrolidineCH2Cl230 minQuantitative
PyrrolidineDMF5 minQuantitative
PiperidineCH2Cl22 hQuantitative
MorpholineCH2Cl22 hQuantitative
DiethylamineCH2Cl224 h85
BenzylamineDMF30 minQuantitative

Role in the Synthesis of Value-Added Biomass-Derived Chemicals

As the chemical industry seeks sustainable alternatives to petroleum-based feedstocks, biomass-derived platform chemicals have become increasingly important. 5-Hydroxy-2(5H)-furanone (5H5F), the parent compound of this compound, is emerging as a versatile C4 platform chemical that can be produced from furfural (B47365), a major biomass derivative. researchgate.netresearchgate.netchemrxiv.org this compound shares this potential as a key intermediate.

The reactivity of the furanone ring allows for its conversion into a range of industrially significant C4 chemicals. researchgate.netchemrxiv.org These transformations include oxidation, reduction, and reductive aminolysis, often carried out under mild conditions using supported metal catalysts. researchgate.net

Key transformations include:

Oxidation of 5H5F to produce maleic acid. researchgate.net

Hydrogenation to yield γ-butyrolactone (GBL), a widely used solvent and intermediate. researchgate.net

Further reduction to produce 1,4-butanediol (BDO), a high-volume chemical used in polymer manufacturing. researchgate.net

Reductive aminolysis provides direct access to nitrogen-containing heterocycles like 2-pyrrolidone, another valuable industrial chemical. researchgate.netresearchgate.net

The ability to access this diverse pool of C4 chemicals from a single, biomass-derived platform highlights the significant role of the furanone core in advancing sustainable chemistry. researchgate.net

Application in the Construction of Natural Product Cores

The 2(5H)-furanone ring, also known as a butenolide, is a structural motif present in a wide array of natural products that exhibit significant biological activity. nih.gov Consequently, this compound and its derivatives are attractive starting materials for the synthesis of these complex molecules and their analogs. The furanone structure provides a compact and functionalized core that can be elaborated upon to build the intricate architectures of natural products.

While a direct total synthesis of a specific natural product using this compound as the starting material is not detailed in the provided search results, its utility as a versatile synthon is clear. For example, the synthesis of chiral thioethers and sulfones from 5-menthyloxy- and 5-bornyloxy-2(5H)-furanones demonstrates how the furanone core can be modified with terpene moieties, which are themselves common in natural products. nih.gov These chiral furanone derivatives serve as precursors for compounds with potential antimicrobial activity, indicating a pathway toward biologically active molecules inspired by natural scaffolds. nih.gov The ability to perform diastereoselective additions to chiral furanones derived from natural alcohols like l-menthol (B7771125) and l-borneol further underscores their application in building complex, stereochemically defined structures analogous to those found in nature. nih.gov

Q & A

Q. Basic Synthesis Methods

  • Ammonolysis of Precursors : Reacting this compound derivatives with ammonia under controlled conditions yields hydroxylated pyrrolidinones, demonstrating its utility as a synthon for nitrogen-containing heterocycles .
  • Cyclization of Functionalized Intermediates : One-step cyclization of α,β-unsaturated carbonyl precursors (e.g., using acid catalysis) is a common route. For example, silyloxyfurans can serve as intermediates in this process .

Q. Key Considerations :

  • Optimize reaction conditions (temperature, solvent, catalyst) to avoid side reactions like over-oxidation.
  • Purification via column chromatography or recrystallization is critical due to the compound’s sensitivity to moisture.

How is the stereochemical configuration of this compound determined?

Q. Structural Characterization

  • X-ray Crystallography : Absolute configuration is confirmed using single-crystal diffraction (e.g., monocrystal analysis at 90 K with R factor = 0.031) .
  • Spectroscopic Methods :
    • NMR : Distinct signals for methoxy (δ ~3.3–3.5 ppm) and lactone carbonyl (δ ~170–175 ppm).
    • IR : Lactone C=O stretching at ~1770 cm⁻¹ .

What biological activities have been explored for this compound derivatives?

Q. Preliminary Findings

  • Antimicrobial Potential : Derivatives with cinnamate groups show activity against Gram-positive bacteria, though structure-activity relationships (SAR) require further study .
  • Enzyme Modulation : Interactions with AMP-activated protein kinase (AMPK) suggest roles in cellular energy metabolism, but mechanistic validation is needed .

Q. Methodological Note :

  • Use in vitro assays (e.g., MIC tests, enzyme inhibition) with appropriate controls to minimize false positives from reactive oxygen species (ROS).

How can enantioselective synthesis of this compound be achieved?

Q. Advanced Kinetic Resolution

  • Organocatalyzed [3+2] Cycloaddition : Squaramide-based catalysts enable kinetic resolution, yielding (R)-enantiomers with >90% ee and selectivity factors (s) up to 200 .
    • Substrate Scope : Weinreb amides and aryl-substituted dienophiles show optimal results.
    • Limitations : Methyl substituents at the α-position hinder reactivity .

Q. Experimental Design :

  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
  • Optimize catalyst loading (typically 5–10 mol%) and solvent polarity (e.g., dichloromethane).

What computational tools aid in studying this compound’s reactivity?

Q. Mechanistic Insights

  • DFT Calculations : Used to model transition states in cycloaddition reactions, predicting regioselectivity and stereochemical outcomes .
  • Retrosynthesis AI : Platforms like Pistachio and Reaxys propose synthetic routes based on known reaction databases .

Q. Software Recommendations :

  • Gaussian or ORCA for DFT.
  • ChemDraw for retrosynthetic analysis.

How does this compound interact with biological targets?

Q. Advanced Interaction Studies

  • Molecular Docking : Simulations suggest hydrogen bonding between the lactone carbonyl and catalytic residues of AMPK .
  • In Vitro Binding Assays : Fluorescence quenching and ITC (isothermal titration calorimetry) quantify binding affinities .

Q. Validation :

  • Cross-validate computational predictions with mutagenesis studies (e.g., alanine scanning).

What analytical techniques quantify this compound in complex mixtures?

Q. Quantitative Methods

  • HPLC-DAD : Reverse-phase C18 columns with UV detection at 210–230 nm .
  • GC-MS : Derivatization (e.g., silylation) improves volatility for accurate mass analysis .

Q. Calibration :

  • Use internal standards (e.g., deuterated analogs) to correct for matrix effects.

How stable is this compound under varying conditions?

Q. Stability Profiling

  • Thermal Stability : Decomposes above 150°C; store at –20°C under inert gas .
  • Hydrolytic Sensitivity : Lactone ring opens in aqueous basic conditions (pH >9) .

Q. Mitigation Strategies :

  • Use anhydrous solvents and stabilize with radical scavengers (e.g., BHT).

What are the key challenges in scaling up its synthesis?

Q. Process Chemistry Considerations

  • Low Yields in Multi-Step Routes : Side reactions (e.g., dimerization) necessitate stepwise optimization .
  • Purification Complexity : High-purity isolation requires preparative HPLC or distillation .

Q. Scale-Up Tips :

  • Pilot reactions in continuous-flow reactors to enhance reproducibility.

How does this compound compare to structurally similar furanones?

Q. Comparative Analysis

CompoundKey Structural FeatureReactivity/BioactivityReference
5-Ethoxy-4-methylfuran-2(5H)-oneEthoxy substituentEnhanced antimicrobial activity
3-Acetyl-5-methylfuran-2(5H)-oneAcetyl groupHigher electrophilicity
5-Hydroxypyrrolidin-2-oneNitrogen-containing ringBroader enzyme inhibition

Key Insight : Methoxy groups improve metabolic stability but reduce solubility compared to hydroxyl analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.